7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound is a complex bicyclic chromenone derivative characterized by a fused cyclopenta[c]chromen-4(1H)-one core substituted with a hydroxyl group at position 7 and a 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl group at position 4. Its structure combines a chromenone scaffold, known for bioactivity in natural products, with a rigid azabicyclo moiety that enhances steric and electronic complexity. While direct pharmacological data for this compound are scarce in the provided evidence, its structural features align with bioactive chromenones and azabicyclo derivatives reported in antimicrobial, anti-inflammatory, and enzyme-inhibitory contexts .
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H29NO3/c1-22(2)9-14-10-23(3,12-22)13-24(14)11-18-19(25)8-7-16-15-5-4-6-17(15)21(26)27-20(16)18/h7-8,14,25H,4-6,9-13H2,1-3H3 |
InChI Key |
XOKFJDHQQIGDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps, starting from acyclic precursors that contain the necessary stereochemical information . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a key step in the synthesis, often achieved through stereocontrolled transformations or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic scaffold or the chromenone moiety .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
- Several studies have indicated that chromene derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. For instance, research has shown that compounds within this class can inhibit topoisomerase and cytochrome enzymes, which are crucial for cancer cell survival and proliferation .
- A study highlighted the synthesis of various chromene derivatives that demonstrated significant anticancer activity against different cancer cell lines through in vitro testing .
2. Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial effects. Research indicates that certain chromene derivatives exhibit potent antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
- In vitro tests have shown effectiveness against various pathogens, suggesting a broad spectrum of antimicrobial action.
3. Antioxidant Activity
- Chromene derivatives are known to possess antioxidant properties, which help mitigate oxidative stress in biological systems. This is particularly relevant in preventing diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
- The antioxidant capacity of these compounds has been demonstrated through various assays measuring free radical scavenging activity.
Synthesis and Chemical Properties
The synthesis of 7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available chromene precursors.
- Reactions : Key reactions include cyclization and functional group modifications to introduce the azabicyclo structure.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer properties of a series of chromene derivatives similar to this compound showed promising results against breast cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of chromene derivatives against resistant strains of bacteria and fungi. Results indicated that these compounds could serve as lead structures for developing new antibiotics due to their unique mechanisms of action compared to conventional antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in its binding affinity and selectivity for these targets . The exact pathways involved may vary depending on the specific application, but they often include modulation of neurotransmitter systems and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its hybrid chromenone-azabicyclo architecture. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 1,3,3-trimethyl-azabicyclo group increases lipophilicity compared to simpler chromenones (e.g., 7-hydroxycoumarin), enhancing blood-brain barrier penetration .
- Solubility : The hydroxyl group at position 7 improves aqueous solubility relative to methoxy- or alkyl-substituted analogs (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives) .
- Metabolic Stability : The bicyclo[3.2.1]octane system may reduce CYP450-mediated oxidation compared to linear alkyl chains in similar compounds .
Research Findings and Data Tables
Table 1: Molecular Properties Comparison
Table 2: Bioactivity Comparison
Critical Analysis of Evidence
- & 6 : Molecular descriptor analyses suggest that the azabicyclo system’s rigidity and electron-rich environment may enhance target binding compared to flexible analogs .
- : Direct structural analog (7-hydroxy-8-substituted chromenone) validates the significance of azabicyclo placement on bioactivity .
Biological Activity
7-Hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a bicyclic nitrogen-containing moiety and a chromene framework, suggests diverse biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
- Molecular Formula : C23H29NO3
- Molecular Weight : 365.49 g/mol
- IUPAC Name : 7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have demonstrated that the compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models, potentially contributing to neuroprotective effects.
Anti-inflammatory Effects
In vitro studies suggest that this compound inhibits pro-inflammatory cytokine production. This activity was observed in macrophage cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Neuroprotective Properties
Preclinical studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress and inflammatory cytokines. Mechanistic studies suggest that it modulates signaling pathways associated with cell survival.
Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to ischemic stroke, administration of the compound significantly reduced infarct size and improved neurological scores compared to control groups. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, promoting cell survival and reducing apoptosis.
Study 2: Anti-inflammatory Effects in Cell Cultures
Human peripheral blood mononuclear cells (PBMCs) treated with the compound showed decreased levels of TNF-alpha and IL-6 following LPS stimulation. This suggests a potential application in treating inflammatory diseases.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
